Naphthyl glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

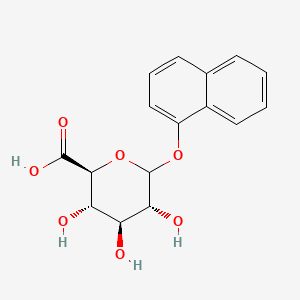

Naphthyl glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C16H16O7 and its molecular weight is 320.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Drug Metabolism Studies

Naphthyl glucuronide serves as a model compound for studying phase II metabolic processes, especially glucuronidation. This conjugation reaction is crucial for detoxifying xenobiotics and facilitating their excretion.

Case Study: Metabolism in Animal Models

A study investigated the metabolism and excretion of 1-naphthol and its glucuronide in male mice. After administering doses of 1-naphthol and 1-naphthyl glucuronide, it was found that approximately 95% of the administered dose was eliminated within 72 hours. The study highlighted that 1-naphthyl glucuronide was excreted as both the parent compound and sulfate conjugates, indicating significant metabolic processing .

Table: Metabolic Pathways of Naphthyl Compounds

| Compound | Metabolites Produced | Elimination (%) after 72 hours |

|---|---|---|

| 1-Naphthol | Sulfate and glucuronide conjugates | 95 |

| 1-Naphthyl-β-D-glucuronide | Parent compound and sulfate | 93 |

| 1-Naphthyl-β-D-glucoside | Direct elimination or reconjugation | 81 |

Environmental Monitoring

Naphthyl glucuronides are also utilized as biomarkers for environmental exposure to naphthalene and related compounds. Their presence in biological samples can indicate exposure levels in populations working with naphthalene-containing products.

Case Study: Biomarker for Naphthalene Exposure

Research has identified urinary naphthalene as a biomarker for exposure to carbaryl, an insecticide. The detection of naphthyl glucuronides in urine samples provides a non-invasive method to assess exposure levels among agricultural workers .

Inhibition Studies

Recent studies have explored the inhibitory effects of various substances on the glucuronidation process involving naphthyl compounds. For instance, coffee has been shown to inhibit the glucuronidation of 1-naphthol in rat models.

Case Study: Effects of Coffee on Glucuronidation

In vitro experiments demonstrated that coffee inhibited UDP-glucuronosyl transferase activity towards 1-naphthol with an IC50 value of 4.5% (v/v). This finding suggests that dietary components can significantly influence drug metabolism .

Therapeutic Potential

While primarily studied for its role in metabolism, there is potential for naphthyl glucuronides to be explored in therapeutic contexts, particularly concerning their antioxidant properties.

Research Findings on Antioxidant Activity

Studies have indicated that naphthyl compounds exhibit radical scavenging activity. For example, comparative assays showed that while sulfated derivatives had lower antioxidative capacity than their unsulfated counterparts, they still play a role in mitigating oxidative stress .

Propriétés

Numéro CAS |

27710-10-7 |

|---|---|

Formule moléculaire |

C16H16O7 |

Poids moléculaire |

320.29 g/mol |

Nom IUPAC |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-naphthalen-1-yloxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C16H16O7/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-14,16-19H,(H,20,21)/t11-,12-,13+,14-,16?/m0/s1 |

Clé InChI |

KEQWBZWOGRCILF-AKFOCJAPSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O |

SMILES isomérique |

C1=CC=C2C(=C1)C=CC=C2OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

SMILES canonique |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O |

Synonymes |

1-naphthol-beta-D-glucuronide 1-naphthyl glucuronide naphthyl glucuronide naphthyl glucuronide, (beta-D)-isomer naphthyl glucuronide, monosodium salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.